molecular formula C4H3ClN2O2 B1592376 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride CAS No. 889131-28-6

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Cat. No.: B1592376
CAS No.: 889131-28-6
M. Wt: 146.53 g/mol
InChI Key: GRASQZGKZFJLDB-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: is a heterocyclic compound with the molecular formula C4H3ClN2O2. It is a derivative of oxadiazole, a five-membered ring containing one oxygen and two nitrogen atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is used as a building block in organic synthesis. It is a key intermediate in the preparation of various heterocyclic compounds and is used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is used in the synthesis of Raltegravir, a potent human immunodeficiency virus (HIV) integrase inhibitor. Raltegravir is a novel anti-AIDS drug that has shown significant efficacy in clinical trials .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and fungicides. Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride can be synthesized from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt. The reaction involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chlorination processes. The use of thionyl chloride or phosphorus trichloride (PCl3) is common, and the reaction is conducted in a controlled environment to manage the release of hydrogen chloride gas. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various bioactive compounds. In the case of Raltegravir, the compound inhibits the HIV integrase enzyme by binding to its active site, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the properties of the compounds derived from it. This structural variation can lead to differences in biological activity and chemical behavior compared to other oxadiazole derivatives .

Properties

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRASQZGKZFJLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608525
Record name 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889131-28-6
Record name 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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